Benzylbiphenylol
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Overview
Description
Benzylbiphenylol, also known as (phenylmethyl)[1,1’-biphenyl]ol, is an organic compound with a complex aromatic structure. It is a derivative of biphenyl, where a benzyl group is attached to one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylbiphenylol can be synthesized through the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions, which facilitates the formation of the desired product along with some by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzylbiphenylol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
Benzylbiphenylol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which Benzylbiphenylol exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.
Benzophenone: Features a benzoyl group attached to a phenyl ring.
Uniqueness
Benzylbiphenylol is unique due to its combination of a benzyl group and a biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
30348-72-2 |
---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI Key |
BMMNUXLWZAHXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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